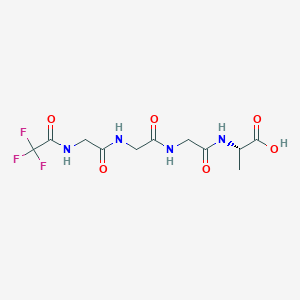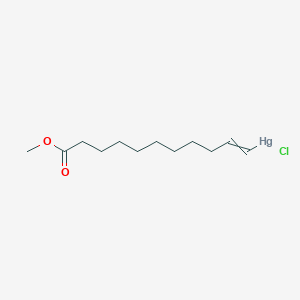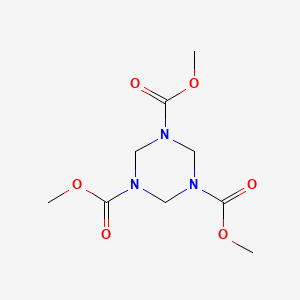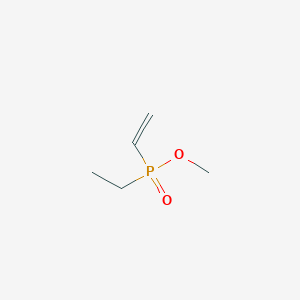
1,3-Benzenedicarboxamide, 4,6-dinitro-N,N'-bis(2-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenedicarboxamide, 4,6-dinitro-N,N’-bis(2-nitrophenyl)- is a complex organic compound characterized by its unique structure and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxamide, 4,6-dinitro-N,N’-bis(2-nitrophenyl)- typically involves a multi-step process. The initial step often includes the nitration of 1,3-benzenedicarboxamide to introduce nitro groups at the 4 and 6 positions. This is followed by the coupling of N,N’-bis(2-nitrophenyl) groups to the nitrated intermediate. The reaction conditions usually require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to enhance efficiency and reduce costs. Key considerations include the selection of appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenedicarboxamide, 4,6-dinitro-N,N’-bis(2-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is often used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
1,3-Benzenedicarboxamide, 4,6-dinitro-N,N’-bis(2-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,3-Benzenedicarboxamide, 4,6-dinitro-N,N’-bis(2-nitrophenyl)- exerts its effects involves interactions with specific molecular targets. The nitro groups can participate in redox reactions, influencing cellular processes. The aromatic rings may interact with proteins and nucleic acids, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Benzenedicarboxamide, 5-amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-
- 1,4-Benzenedicarboxamide, n,n’-bis(2-hydroxyphenyl)-
Uniqueness
1,3-Benzenedicarboxamide, 4,6-dinitro-N,N’-bis(2-nitrophenyl)- is unique due to its specific arrangement of nitro groups and the presence of N,N’-bis(2-nitrophenyl) groups. This structure imparts distinct chemical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
52870-40-3 |
|---|---|
Molecular Formula |
C20H12N6O10 |
Molecular Weight |
496.3 g/mol |
IUPAC Name |
4,6-dinitro-1-N,3-N-bis(2-nitrophenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C20H12N6O10/c27-19(21-13-5-1-3-7-15(13)23(29)30)11-9-12(18(26(35)36)10-17(11)25(33)34)20(28)22-14-6-2-4-8-16(14)24(31)32/h1-10H,(H,21,27)(H,22,28) |
InChI Key |
SPSGCQXDWIKDGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)NC3=CC=CC=C3[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z)-2-[(E)-3-phenylprop-2-enylidene]cyclohexan-1-ol](/img/structure/B14634310.png)




![N-[1-Phenyl-2-(pyrimidin-4-yl)ethylidene]hydroxylamine](/img/structure/B14634333.png)
![(2,6-Dimethylphenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14634340.png)
![1-[(3-Chloropyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14634345.png)
![3,9-Dichlorodibenzo[c,e]oxepine-5,7-dione](/img/structure/B14634347.png)
![1,3,7-Trimethylbenzo[g]pteridine-2,4,8(1H,3H,10H)-trione](/img/structure/B14634354.png)


![1,1'-[2-Methyl-2-(trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene](/img/structure/B14634375.png)
